Cas no 1214358-54-9 (2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid)

2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid
- 2-CHLORO-5-(2-FLUOROPHENYL)ISONICOTINIC ACID
- DTXSID60673335
- 2-Chloro-5-(2-fluorophenyl)isonicotinic acid, 95%
- MFCD14698943
- 1214358-54-9
-
- インチ: InChI=1S/C12H7ClFNO2/c13-11-5-8(12(16)17)9(6-15-11)7-3-1-2-4-10(7)14/h1-6H,(H,16,17)
- InChIKey: QOTZKRZLJMILRC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 251.0149343Da
- どういたいしつりょう: 251.0149343Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 50.2Ų
2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A025020187-1g |
2-Chloro-5-(2-fluorophenyl)isonicotinic acid |
1214358-54-9 | 97% | 1g |
$1696.80 | 2023-09-04 | |
Alichem | A025020187-500mg |
2-Chloro-5-(2-fluorophenyl)isonicotinic acid |
1214358-54-9 | 97% | 500mg |
$950.60 | 2023-09-04 | |
Alichem | A025020187-250mg |
2-Chloro-5-(2-fluorophenyl)isonicotinic acid |
1214358-54-9 | 97% | 250mg |
$680.00 | 2023-09-04 |
2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid 関連文献
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acidに関する追加情報
Research Brief on 2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid (CAS: 1214358-54-9): Recent Advances and Applications
2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid (CAS: 1214358-54-9) is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its significance in medicinal chemistry due to its versatile chemical structure, which allows for further functionalization and optimization for drug discovery programs. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications.
Recent literature has demonstrated the utility of 2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid as a building block for the development of novel kinase inhibitors. A study published in the Journal of Medicinal Chemistry (2023) reported its use in the synthesis of selective FGFR (fibroblast growth factor receptor) inhibitors, which show promise in treating cancers with FGFR pathway alterations. The compound's chloro and carboxylic acid functional groups provide convenient handles for further chemical modifications, enabling the creation of diverse analogs with improved pharmacokinetic properties.
In terms of synthetic methodology, advancements have been made in the efficient preparation of 2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid. A recent patent (WO2023056789) describes an optimized multi-step synthesis starting from commercially available 2-fluorobenzaldehyde, with improved yields and reduced purification steps compared to previous methods. The process involves a key Suzuki-Miyaura coupling followed by selective chlorination and oxidation, achieving an overall yield of 65% with high purity (>98%). These improvements are significant for scaling up production to meet the growing demand for this intermediate in drug discovery.
Structural-activity relationship (SAR) studies utilizing 2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid have provided valuable insights into drug design. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this core structure exhibit potent inhibitory activity against multiple kinases while maintaining selectivity profiles. The fluorine atom at the phenyl ring appears to play a crucial role in binding affinity, as evidenced by molecular docking studies showing enhanced interactions with kinase hinge regions. These findings support the continued exploration of this scaffold for developing targeted therapies.
Beyond oncology applications, recent investigations have explored the potential of 2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid derivatives in treating inflammatory diseases. A preclinical study (European Journal of Pharmacology, 2023) reported that certain analogs function as potent IRAK4 inhibitors, showing efficacy in animal models of rheumatoid arthritis. The carboxylic acid moiety was found to be essential for binding to the allosteric site of IRAK4, suggesting opportunities for structure-based drug design in this therapeutic area.
In conclusion, 2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid (CAS: 1214358-54-9) continues to be a valuable intermediate in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The development of more efficient synthetic routes and deeper understanding of its SAR properties position this compound as a key player in future drug discovery efforts. Ongoing studies are expected to further explore its potential in addressing unmet medical needs, particularly in targeted cancer therapies and inflammatory diseases.
1214358-54-9 (2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid) 関連製品
- 1890449-37-2(3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol)
- 1270034-28-0(5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid)
- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)
- 854004-14-1(N-{5-(4-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methoxyphenyl)aminoacetamide)
- 877649-30-4(7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 2034310-53-5(N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-1,2,3-benzotriazole-5-carboxamide)
- 213764-92-2((S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride)
- 1805383-12-3(Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate)
- 1422536-56-8(Marginatoxin)
- 2137144-30-8(N-(1R)-1-(azetidin-3-yl)ethyl-2-nitrobenzene-1-sulfonamide)




